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Compound of Interest |

Compound Name: Tetrakis(diethylamino)silane

CAS No.: 17048-10-1

Cat. No.: B098692
. J
).

Executive Summary

This application note details the process parameters and mechanistic insights required to
deposit high-quality, conformal silicon dioxide (

) films using Tris(dimethylamino)silane (TDEAS) and Ozone. Unlike plasma-enhanced ALD
(PEALD), which suffers from directionality limitations in high-aspect-ratio (HAR) structures,
thermal ALD using TDEAS and Ozone offers superior step coverage (>95% in 30:1 AR) while
maintaining a halide-free process environment. This protocol is designed for researchers
requiring precise thickness control, excellent dielectric properties, and uniform coating of
complex 3D architectures.

Precursor Chemistry & Properties[1][2][3][4]

TDEAS (SiH[N(CHs)z]3) is an aminosilane precursor. Its selection over chlorosilanes (e.g.,

) is driven by the need to avoid corrosive byproducts (HCI) and to lower the deposition
temperature window. The presence of the Si-H bond and three dimethylamino ligands allows
for high reactivity with surface hydroxyl groups.

Table 1: TDEAS Physical Properties
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Property Value

Operational Implication

Chemical Formula

Halide-free; Nitrogen is the

primary impurity risk.

Moderate mass; requires

Molecular Weight 161.32 g/mol ) )

carrier gas assist.

- ) Low volatility; Source heating

Boiling Point 145-148°C )

is mandatory.

Bubbler must be heated to 40—
Vapor Pressure ~6 Torr @ 25°C i

60°C to ensure saturation.

] Liquid delivery monitoring

Density 0.84 g/mL )

required.

Process window ceiling is
Thermal Stability Stable < 300°C defined by decomposition

(CVD component).

Experimental Setup & Hardware Configuration

To achieve reproducible results, the delivery system must be managed to prevent cold spots

(condensation) and ensure sufficient precursor flux.

Source Delivery

o Bubbler Temperature: Set to 50°C. This raises the vapor pressure sufficiently to deliver a

saturated dose without requiring excessively long pulse times.

o Delivery Lines: Must be heated with a positive gradient.

o From Bubbler: 60°C

o To Valve Manifold: 70°C

o To Chamber Inlet: 80°C
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o Reasoning: Prevents precursor condensation in the lines, which causes particulate defects
and dose instability.

Oxidant Supply

e Ozone (

): High-concentration ozone is critical for removing the bulky dimethylamino ligands.

o Concentration: >18 wt% (typically generated from

via dielectric barrier discharge).

e Flow Rate: 200-500 sccm (system dependent).

Reaction Mechanism

Understanding the half-reactions is essential for troubleshooting. The process relies on the
exchange of amino ligands with surface hydroxyls, followed by oxidation.

Diagram 1: TDEAS-Ozone Surface Mechanism

Click to download full resolution via product page

Figure 1: The self-limiting half-reactions of TDEAS and Ozone. Note that the steric bulk of the
dimethylamino ligands limits the growth per cycle (GPC) by physically blocking surface sites
until the oxidation step.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b098692?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE ey cricn

Detailed Process Protocol
Substrate Preparation

The substrate surface must be terminated with hydroxyl groups (-OH) to initiate nucleation.

o Standard: Piranha clean (

) or UV-Ozone treatment for 10 minutes prior to loading.

« In-situ: If the tool allows, a 60-second Ozone pulse at deposition temperature can help

functionalize the surface.

The ALD Cycle (Standard Recipe)

Process Temperature: 175°C — 250°C (Optimal balance of GPC and film quality).
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Step Action

Time (High
Aspect Ratio > Description
20:1)

Time
(Standard)

1 TDEAS Pulse

Dose to

saturation.

Longer times
1.0-20s 40-6.0s i

required for HAR

to allow diffusion

down-trench.

Purge (

{Ar)

Critical:
Removes
physisorbed

10.0s 30.0-60.0s precursor.
Insufficient purge
leads to CVD
(dust).

3 Ozone Pulse

Oxidizes ligands.

Ozone has a

short lifetime;
2.0-30s 10.0-15.0s

ensure

continuous

generation.

Purge (

[Ar)

Removes
combustion

byproducts (
10.0s 30.0-60.0s
) which can

inhibit the next

cycle.

Process Window & Growth Characteristics

« Growth Per Cycle (GPC): Typically 0.8 — 1.2 A/cycle at 200°C.

o Temperature Effect:
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o < 150°C:[1][2][3] Low GPC due to incomplete reaction kinetics and potential condensation.
o 175°C - 275°C: Stable ALD window. GPC may slightly increase due to better reactivity.

o >300°C: GPC spikes (>1.5 A/cycle) indicating thermal decomposition of TDEAS (CVD
mode). Uniformity degrades.

Optimization & Troubleshooting Logic

Achieving perfect conformality requires tuning based on the specific geometry of your
substrate. Use the following logic flow to diagnose film issues.

Diagram 2: Optimization Decision Matrix

Analyze Deposited Film

Check Growth Per Cycle (GPC) Check Conformality/Uniformity

l
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Figure 2: Decision matrix for troubleshooting common defects in TDEAS-Ozone processes.
"Parasitic CVD" refers to non-self-limiting growth caused by decomposition or insufficient
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purging.

Critical Note on Aspect Ratio (AR)

For AR > 20:1, the standard "Stop-Flow" method (closing the pump valve during pulse) can be
highly effective. This allows the precursor to diffuse into deep features without being swept
away by the carrier gas, significantly improving conformality without wasting precursor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note: High-Conformality SiO2 Synthesis via
TDEAS-Ozone ALD]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b098692#protocol-for-achieving-conformal-silicon-
dioxide-films-with-tdeas]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b098692#protocol-for-achieving-conformal-silicon-dioxide-films-with-tdeas
https://www.benchchem.com/product/b098692#protocol-for-achieving-conformal-silicon-dioxide-films-with-tdeas
https://www.benchchem.com/product/b098692#protocol-for-achieving-conformal-silicon-dioxide-films-with-tdeas
https://www.benchchem.com/product/b098692#protocol-for-achieving-conformal-silicon-dioxide-films-with-tdeas
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b098692?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

